MAL-di-EG-Val-Cit-PAB-MMAF is a compound that plays a crucial role in the development of antibody-drug conjugates (ADCs), which are innovative therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells. This compound consists of a peptide linker (MAL-di-EG-Val-Cit-PAB) and a potent tubulin inhibitor, Monomethyl Auristatin F. The primary goal of using MAL-di-EG-Val-Cit-PAB-MMAF in research is to enhance the specificity and efficacy of cancer treatments while minimizing damage to healthy tissues .
MAL-di-EG-Val-Cit-PAB-MMAF is classified as a linker-drug conjugate used in ADCs. It is synthesized from components that are commercially available from various chemical suppliers. The compound is primarily utilized in scientific research settings focused on cancer therapy and drug delivery systems .
The synthesis of MAL-di-EG-Val-Cit-PAB-MMAF involves several critical steps:
In industrial settings, the synthesis process is scaled up, optimizing reaction conditions for efficiency while maintaining product quality. This includes large-scale production of both the linker and Monomethyl Auristatin F, followed by rigorous purification and characterization processes .
MAL-di-EG-Val-Cit-PAB-MMAF features a complex molecular structure that includes:
The molecular weight of MAL-di-EG-Val-Cit-PAB-MMAF is approximately 1476.75 g/mol, with a reported purity of around 95% .
MAL-di-EG-Val-Cit-PAB-MMAF undergoes various chemical reactions, including:
Key reagents used during the synthesis include:
MAL-di-EG-Val-Cit-PAB-MMAF operates through a defined mechanism:
These properties make MAL-di-EG-Val-Cit-PAB-MMAF suitable for various applications in scientific research focused on targeted therapies .
MAL-di-EG-Val-Cit-PAB-MMAF has several significant applications, including:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5